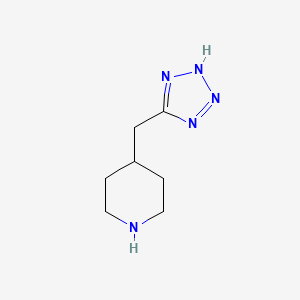
4-(2H-tetrazol-5-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-tetrazol-5-ylmethyl)piperidine is a chemical compound with the molecular formula C7H13N5 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring in its structure is known for its stability and ability to participate in various chemical reactions, making this compound a compound of interest in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 4-(2H-tetrazol-5-ylmethyl)piperidine typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method includes the use of 5-chloromethyl-1H-tetrazole as a starting material, which reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
4-(2H-tetrazol-5-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
4-(2H-tetrazol-5-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 4-(2H-tetrazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and leading to various physiological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(2H-tetrazol-5-ylmethyl)piperidine can be compared with other piperidine derivatives and tetrazole-containing compounds:
Piperidine Derivatives: Compounds like 4-piperidinol and 4-piperidone share the piperidine core but differ in their functional groups.
Tetrazole-Containing Compounds: Tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole have similar stability and reactivity but differ in their substituents, affecting their applications and properties.
The uniqueness of this compound lies in its combination of the piperidine and tetrazole moieties, providing a versatile scaffold for chemical modifications and diverse applications .
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(2H-tetrazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-3-8-4-2-6(1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |
Clé InChI |
JBTYRLGOSVXXRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















